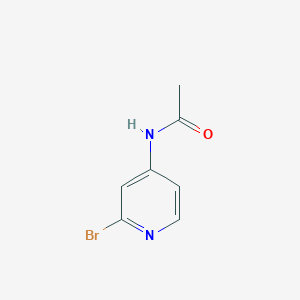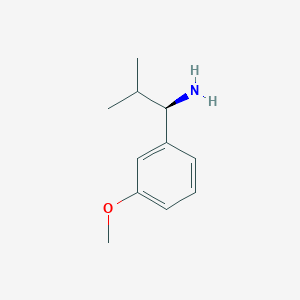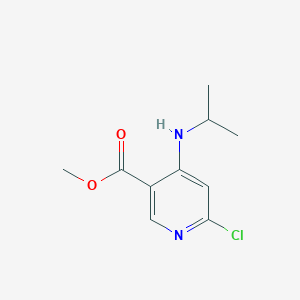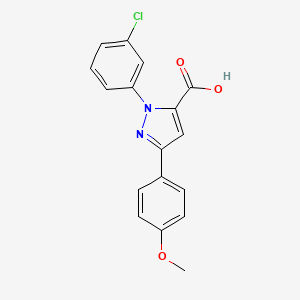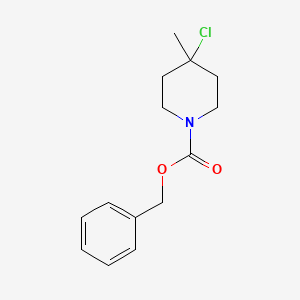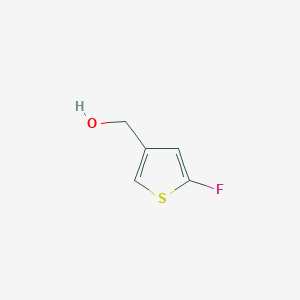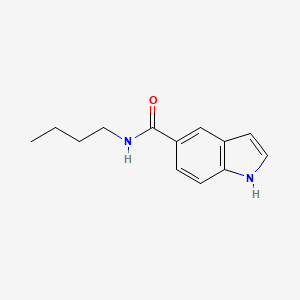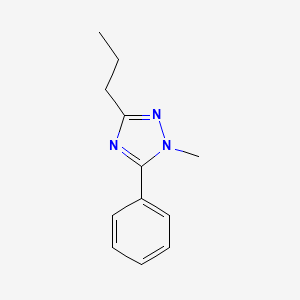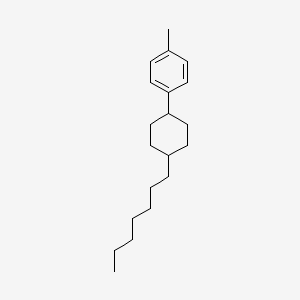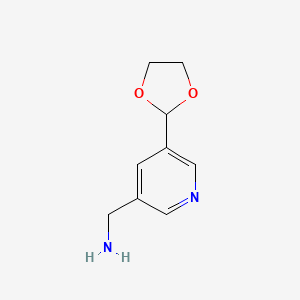
5-(1,3-dioxolan-2-yl)-3-Pyridinemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-dioxolan-2-yl)-3-Pyridinemethanamine: is a heterocyclic compound that features both a pyridine ring and a dioxolane ring. The presence of these two functional groups makes it a versatile compound in organic synthesis and various scientific research applications. The pyridine ring is known for its aromatic properties, while the dioxolane ring provides additional stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-dioxolan-2-yl)-3-Pyridinemethanamine typically involves the formation of the dioxolane ring followed by the introduction of the pyridine moiety. One common method is the reaction of a pyridine derivative with a dioxolane precursor under acidic conditions. For example, the reaction of 3-pyridinemethanol with 1,3-dioxolane in the presence of an acid catalyst can yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can target the dioxolane ring, converting it into a more reactive diol.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic substitution can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds
Biology: In biological research, 5-(1,3-dioxolan-2-yl)-3-Pyridinemethanamine is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. Its ability to modulate biological pathways could lead to the development of new drugs for treating various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-(1,3-dioxolan-2-yl)-3-Pyridinemethanamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The dioxolane ring can enhance the compound’s binding affinity and selectivity, while the pyridine ring can participate in various chemical interactions.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
- 5-(1,3-dioxolan-2-yl)-2-furaldehyde
- 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline
- 1,2,4-triazole-containing compounds
Comparison: Compared to similar compounds, 5-(1,3-dioxolan-2-yl)-3-Pyridinemethanamine is unique due to the presence of both the pyridine and dioxolane rings This dual functionality provides a broader range of reactivity and applications
Propriétés
Numéro CAS |
70416-54-5 |
|---|---|
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
[5-(1,3-dioxolan-2-yl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C9H12N2O2/c10-4-7-3-8(6-11-5-7)9-12-1-2-13-9/h3,5-6,9H,1-2,4,10H2 |
Clé InChI |
ANGBAYHSPGQNDP-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CN=CC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


